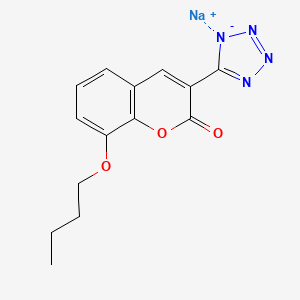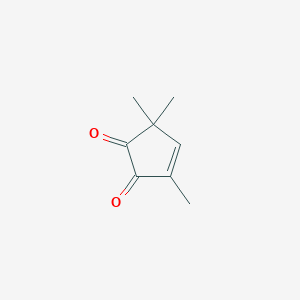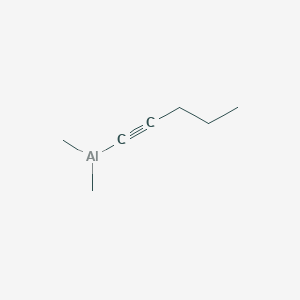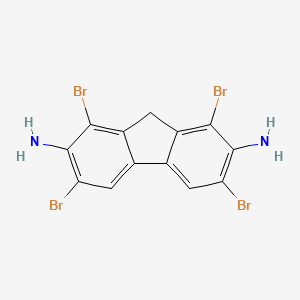
Fluorene-2,7-diamine, 1,3,6,8-tetrabromo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluorene-2,7-diamine, 1,3,6,8-tetrabromo- is a chemical compound with the molecular formula C₁₃H₈Br₄N₂ It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of four bromine atoms and two amine groups attached to the fluorene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of fluorene-2,7-diamine, 1,3,6,8-tetrabromo- typically involves the bromination of fluorene derivatives followed by amination. One common method is the bromination of fluorene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting tetrabromofluorene is then subjected to amination using ammonia or an amine source under suitable conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for fluorene-2,7-diamine, 1,3,6,8-tetrabromo- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
Fluorene-2,7-diamine, 1,3,6,8-tetrabromo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding fluorene-2,7-diamine.
Substitution: The bromine atoms can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or Grignard reagents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrabromoquinone derivatives, while reduction can produce fluorene-2,7-diamine. Substitution reactions can result in a variety of functionalized fluorene derivatives.
Aplicaciones Científicas De Investigación
Fluorene-2,7-diamine, 1,3,6,8-tetrabromo- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging and diagnostics.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of fluorene-2,7-diamine, 1,3,6,8-tetrabromo- involves its interaction with specific molecular targets and pathways. In biological systems, the compound may interact with cellular proteins and enzymes, leading to changes in cellular function and signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Fluorene-2,7-diamine, 1,3,6,8-tetrabromo- can be compared with other similar compounds, such as:
Fluorene-2,7-diamine: Lacks the bromine atoms, resulting in different chemical reactivity and applications.
1,3,6,8-Tetrabromofluorene: Lacks the amine groups, affecting its potential for functionalization and biological activity.
Fluorene-2,7-diamine, 1,3,6,8-tetraiodo-:
The uniqueness of fluorene-2,7-diamine, 1,3,6,8-tetrabromo- lies in its combination of bromine and amine groups, which confer distinct chemical properties and versatility for various applications.
Propiedades
Número CAS |
73728-54-8 |
|---|---|
Fórmula molecular |
C13H8Br4N2 |
Peso molecular |
511.8 g/mol |
Nombre IUPAC |
1,3,6,8-tetrabromo-9H-fluorene-2,7-diamine |
InChI |
InChI=1S/C13H8Br4N2/c14-8-2-4-5-3-9(15)13(19)11(17)7(5)1-6(4)10(16)12(8)18/h2-3H,1,18-19H2 |
Clave InChI |
ZCAISNYEBGQMEE-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C(=C(C=C2C3=CC(=C(C(=C31)Br)N)Br)Br)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-3-[(2-methylpropan-2-yl)oxy]prop-2-enoyl chloride](/img/structure/B14436568.png)
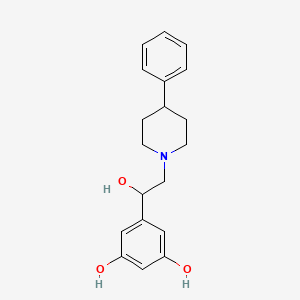
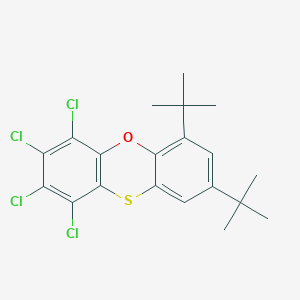
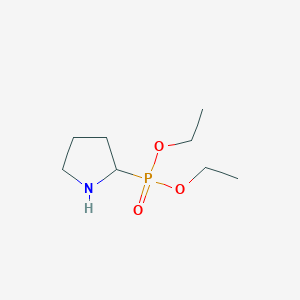

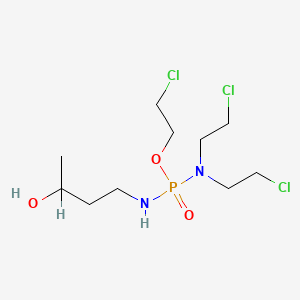
![2,4,6,10-tetraoxatricyclo[6.3.0.01,5]undec-8-ene](/img/structure/B14436593.png)
![2-[4-(trifluoromethyl)phenyl]-1H-perimidine](/img/structure/B14436600.png)

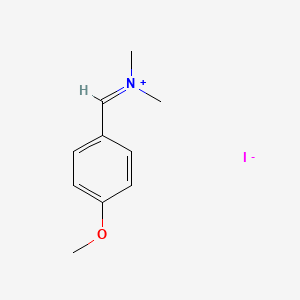
![(NE)-N-[(1Z)-1-(3,4-dimethylphenyl)-1-hydroxyiminododecan-2-ylidene]hydroxylamine](/img/structure/B14436622.png)
